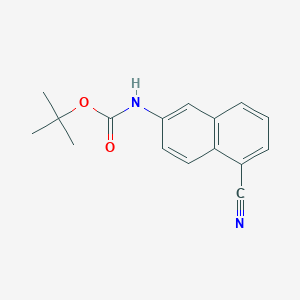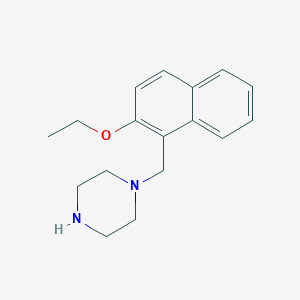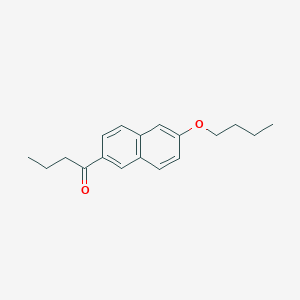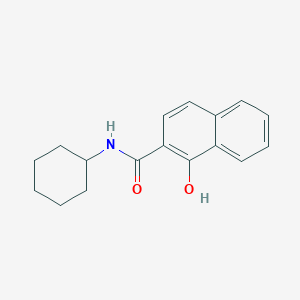
6-Quinolinol, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone is a synthetic organic compound that features a trifluoromethyl group and a quinoline derivative. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone typically involves the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoroacetic acid or trifluoromethyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can undergo reduction to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with quinoline structures can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoro-1-(quinolin-1(2H)-yl)ethanone: Lacks the hydroxyl and dimethyl groups.
6-Hydroxy-2,2-dimethylquinoline: Lacks the trifluoromethyl group.
2,2,2-Trifluoro-1-(6-hydroxyquinolin-1(2H)-yl)ethanone: Lacks the dimethyl groups.
Uniqueness
The presence of both the trifluoromethyl group and the hydroxyl group on the quinoline ring makes 2,2,2-Trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1(2H)-yl)ethanone unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity.
属性
CAS 编号 |
828938-86-9 |
|---|---|
分子式 |
C13H12F3NO2 |
分子量 |
271.23 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(6-hydroxy-2,2-dimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C13H12F3NO2/c1-12(2)6-5-8-7-9(18)3-4-10(8)17(12)11(19)13(14,15)16/h3-7,18H,1-2H3 |
InChI 键 |
OFLYJQSGQSTRSH-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC2=C(N1C(=O)C(F)(F)F)C=CC(=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(1S)-3-(Trifluoromethyl)cyclopent-2-en-1-yl]-9H-purin-6-amine](/img/structure/B11851960.png)



![N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine](/img/structure/B11851973.png)





![1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone](/img/structure/B11852009.png)



